molecular formula C13H13NO2 B11891842 Methyl 2-(quinolin-3-yl)propanoate CAS No. 154369-17-2

Methyl 2-(quinolin-3-yl)propanoate

Katalognummer: B11891842
CAS-Nummer: 154369-17-2
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: KQOSNSIBEYFGKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(quinolin-3-yl)propanoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(quinolin-3-yl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(quinolin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(quinolin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(quinolin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 2-(quinolin-3-yl)propanoate involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. The quinoline ring system is known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, which shares the quinoline ring system.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    Quinoline-3-carboxylic acid: A carboxylic acid derivative of quinoline.

Uniqueness

Methyl 2-(quinolin-3-yl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

154369-17-2

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

methyl 2-quinolin-3-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3

InChI-Schlüssel

KQOSNSIBEYFGKI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=CC=CC=C2N=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.